Cas no 320-73-0 (2-Fluor-6-nitro-1,4-xylene)

2-Fluor-6-nitro-1,4-xylene structure
2-Fluor-6-nitro-1,4-xylene structure
Product Name:2-Fluor-6-nitro-1,4-xylene
CAS No:320-73-0
MF:C8H8FNO2
MW:169.153025627136
CID:1092289
PubChem ID:72942136
Update Time:2025-04-23

2-Fluor-6-nitro-1,4-xylene Chemical and Physical Properties

Names and Identifiers

    • 1-Fluoro-2,5-dimethyl-3-nitrobenzene
    • DTXSID501289755
    • 320-73-0
    • CS-0363841
    • 2-Fluor-6-nitro-1,4-xylene
    • Inchi: 1S/C8H8FNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3
    • InChI Key: FYWMXGMQKUXQHG-UHFFFAOYSA-N
    • SMILES: FC1=CC(C)=CC(=C1C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 169.05390666g/mol
  • Monoisotopic Mass: 169.05390666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 45.8Ų

2-Fluor-6-nitro-1,4-xylene Pricemore >>

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Additional information on 2-Fluor-6-nitro-1,4-xylene

1-Fluoro-2,5-Dimethyl-3-Nitrobenzene (CAS No. 320-73-0): A Comprehensive Overview

1-Fluoro-2,5-Dimethyl-3-Nitrobenzene, also known by its CAS registry number CAS No. 320-73-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with a fluoro group at position 1, methyl groups at positions 2 and 5, and a nitro group at position 3. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound for research and industrial applications.

The synthesis of 1-fluoro-2,5-dimethyl-3-nitrobenzene involves a series of carefully controlled reactions, often starting from benzene derivatives. The introduction of the nitro group at position 3 is typically achieved through nitration using mixed acids, while the fluoro and methyl groups are introduced through electrophilic substitution reactions. The precise positioning of these substituents is critical to ensure the desired chemical reactivity and stability of the compound.

Recent studies have highlighted the potential of 1-fluoro-2,5-dimethyl-3-nitrobenzene in the development of advanced materials. For instance, researchers have explored its use as an intermediate in the synthesis of novel aromatic polymers with enhanced thermal stability and mechanical properties. The presence of the nitro group provides electron-withdrawing effects, which can influence the electronic properties of the resulting materials, making them suitable for applications in electronics and optoelectronics.

In addition to its role in materials science, 1-fluoro-2,5-dimethyl-3-nitrobenzene has shown promise in pharmacological research. Its structure allows for selective interactions with biological molecules, making it a potential candidate for drug design. Recent findings suggest that derivatives of this compound may exhibit anti-inflammatory and antioxidant activities, opening new avenues for therapeutic applications.

The chemical stability of CAS No. 320-73-0 is another area of interest for researchers. Studies have demonstrated that the compound exhibits remarkable resistance to degradation under various environmental conditions, which is crucial for its use in long-term industrial applications. Furthermore, its ability to undergo specific chemical transformations under controlled conditions makes it a versatile building block in organic synthesis.

From an environmental perspective, understanding the fate and transport of 1-fluoro-2,5-dimethyl-3-nitrobenzene in natural systems is essential for assessing its potential impact on ecosystems. Recent research has focused on evaluating its biodegradation pathways and toxicity profiles to ensure safe handling and disposal practices.

In conclusion, 1-fluoro-2,5-dimethyl-3-nitrobenzene (CAS No. 320-73) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and chemical properties continue to drive innovative research efforts, paving the way for new discoveries and advancements in materials science, pharmacology, and environmental chemistry.

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